molecular formula C16H27Cl2N7O4 B1528248 H-L-Arg-anbaipr 2hcl CAS No. 1272755-10-8

H-L-Arg-anbaipr 2hcl

Cat. No. B1528248
CAS RN: 1272755-10-8
M. Wt: 452.3 g/mol
InChI Key: UYEZTIATXYGZJU-LTCKWSDVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“H-L-Arg-anbaipr 2hcl” is a chemical compound with the molecular formula C16H25N7O42HCl . It is also known as Arginine-5-amino-2-nitrobenzoic acid isopropylamide dihydrochloride . The compound has a molecular weight of 379.4272.9 g/mol . It is used in scientific experiments and has gained significant attention in recent years.


Physical And Chemical Properties Analysis

“H-L-Arg-anbaipr 2hcl” has a molecular weight of 379.42*72.9 g/mol .

Scientific Research Applications

Analytical Chemistry

Lastly, H-L-Arg-anbaipr 2hcl can serve as a standard or reference compound in analytical chemistry. Its unique chemical structure can be used to calibrate instruments or validate analytical methods, such as HPLC or mass spectrometry.

Each of these applications leverages the unique chemical properties of H-L-Arg-anbaipr 2hcl , demonstrating its versatility in scientific research. The compound’s ability to participate in various reactions and its functional groups make it a valuable asset in the fields mentioned above .

properties

IUPAC Name

5-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-2-nitro-N-propan-2-ylbenzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N7O4.2ClH/c1-9(2)21-14(24)11-8-10(5-6-13(11)23(26)27)22-15(25)12(17)4-3-7-20-16(18)19;;/h5-6,8-9,12H,3-4,7,17H2,1-2H3,(H,21,24)(H,22,25)(H4,18,19,20);2*1H/t12-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEZTIATXYGZJU-LTCKWSDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)NC(=O)C(CCCN=C(N)N)N)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)NC(=O)[C@H](CCCN=C(N)N)N)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27Cl2N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-L-Arg-anbaipr 2hcl
Reactant of Route 2
Reactant of Route 2
H-L-Arg-anbaipr 2hcl
Reactant of Route 3
H-L-Arg-anbaipr 2hcl
Reactant of Route 4
H-L-Arg-anbaipr 2hcl
Reactant of Route 5
H-L-Arg-anbaipr 2hcl
Reactant of Route 6
Reactant of Route 6
H-L-Arg-anbaipr 2hcl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.